molecular formula C6H12O3 B14176128 (1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol CAS No. 918403-87-9

(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol

Cat. No.: B14176128
CAS No.: 918403-87-9
M. Wt: 132.16 g/mol
InChI Key: WRVWZOOJULPXAG-SRQIZXRXSA-N
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Description

(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol is a chiral organic compound with a cyclopentane ring substituted with a methyl group and three hydroxyl groups. The stereochemistry of the compound is defined by the specific spatial arrangement of its substituents, making it a molecule of interest in stereochemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol can be achieved through various synthetic routes. One common method involves the diastereoselective reduction of a suitable precursor, such as a cyclopentane derivative with appropriate functional groups. The reaction conditions typically include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled temperature and solvent conditions .

Industrial Production Methods

For industrial production, the synthesis may involve catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantioselectivity. The choice of catalysts, solvents, and reaction parameters is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .

Scientific Research Applications

(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a reference compound in stereochemical studies.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,3R)-1-Methylcyclopentane-1,2,3-triol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three hydroxyl groups and methyl substitution make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

918403-87-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(1S,2S,3R)-1-methylcyclopentane-1,2,3-triol

InChI

InChI=1S/C6H12O3/c1-6(9)3-2-4(7)5(6)8/h4-5,7-9H,2-3H2,1H3/t4-,5+,6+/m1/s1

InChI Key

WRVWZOOJULPXAG-SRQIZXRXSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]([C@@H]1O)O)O

Canonical SMILES

CC1(CCC(C1O)O)O

Origin of Product

United States

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